molecular formula C9H6BrNO2 B7979884 7-Bromoquinoline-2,4(1H,3H)-dione

7-Bromoquinoline-2,4(1H,3H)-dione

Cat. No.: B7979884
M. Wt: 240.05 g/mol
InChI Key: CJNCHXKLKFTAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Quinolinedione Scaffolds in Contemporary Organic and Medicinal Chemistry

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. nih.govnih.gov The introduction of ketone and hydroxyl groups to form a quinolinedione further enhances its chemical versatility and biological relevance. mdpi.com These scaffolds are implicated in a variety of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov For instance, the 5,8-quinolinedione (B78156) scaffold is recognized for its role in the biological effects of natural antibiotics and has been a template for the development of synthetic derivatives with improved activity and lower toxicity. mdpi.com The ability to modify the quinolinedione core at various positions allows for the fine-tuning of its properties, making it a key target in drug discovery and development. frontiersin.org

Role of Halogenated Heterocycles in Synthetic Strategies and Functional Material Design

Halogenated heterocycles, organic compounds containing at least one halogen atom within a cyclic structure, are crucial intermediates in synthetic chemistry. merckmillipore.com The presence of a halogen, such as bromine, can significantly influence the reactivity and physical properties of the molecule. merckmillipore.comacs.org In synthetic strategies, halogens serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. merckmillipore.comacs.org Furthermore, the introduction of halogens can profoundly affect the biological activity of a molecule. acs.org In the realm of functional material design, halogenation is a key strategy for modifying the electronic properties of organic materials used in various applications.

Delimitation of 7-Bromoquinoline-2,4(1H,3H)-dione within the Class of Brominated Quinolinediones

Within the broader class of brominated quinolinediones, this compound is defined by the specific placement of the bromine atom at the 7th position of the quinoline ring system. This particular substitution pattern distinguishes it from other isomers, such as 5-bromo or 6-bromo derivatives, and can be expected to confer unique chemical and physical properties. The numbering of the quinoline ring system is crucial in defining the precise structure and, consequently, the potential reactivity and biological interactions of the molecule.

Research Landscape and Knowledge Gaps for this compound

While extensive research exists on quinoline and quinolinedione scaffolds in general, the specific compound this compound appears to be a more specialized area of study. Much of the available literature focuses on related structures, such as 7-bromoquinoline-5,8-dione, which has been investigated for its potential antimicrobial activities. researchgate.net There is a clear need for more dedicated research to fully elucidate the synthesis, reactivity, and potential applications of this compound. Key knowledge gaps include a comprehensive understanding of its synthetic pathways, a detailed characterization of its spectral and physical properties, and an exploration of its potential biological activities.

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C9H6BrNO2 chemscene.com
Molecular Weight 240.05 g/mol chemscene.com
CAS Number 1823887-10-0 chemscene.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-quinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNCHXKLKFTAFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Bromoquinoline 2,4 1h,3h Dione and Analogous Systems

Synthetic Routes for Quinolone and Quinolinedione Core Structures

The construction of the fundamental quinoline-2,4(1H,3H)-dione scaffold is a critical precursor to obtaining the target molecule, 7-Bromoquinoline-2,4(1H,3H)-dione. This dione (B5365651) exists in tautomeric equilibrium with its 4-hydroxy-2(1H)-quinolone form, a feature that influences its reactivity and synthesis.

Established Synthetic Pathways to Quinoline-2,4(1H,3H)-dione Derivatives

The synthesis of the quinoline-2,4(1H,3H)-dione core is well-established, with several named reactions providing reliable routes. These methods typically involve the cyclization of aniline (B41778) derivatives.

Key traditional methods for synthesizing the quinoline (B57606) core include the Conrad-Limpach, Knorr, and Gould-Jacobs reactions. nih.govresearchgate.net The Conrad-Limpach synthesis, for instance, involves the reaction of anilines with β-ketoesters. The Knorr quinoline synthesis achieves the conversion of a β-ketoanilide to a 2-hydroxyquinoline (B72897) using sulfuric acid. iipseries.org

A common and direct route to the 4-hydroxy-2(1H)-quinolone skeleton involves the thermal or acid-catalyzed cyclization of malonanilates, which are readily prepared from anilines and diethyl malonate. Polyphosphoric acid (PPA) is a frequently used cyclization reagent for this transformation. arabjchem.org For example, N,N'-diphenyl malonamide (B141969) can be cyclized in the presence of PPA at high temperatures to yield 4-hydroxy-2(1H)-quinolone. arabjchem.org

These classical syntheses, while effective, often require harsh conditions, such as high temperatures and strong acids, and may result in environmental drawbacks. nih.govresearchgate.net

Table 1: Key Established Syntheses for the Quinolone Core

Reaction Name Reactants Key Reagents Product Type Reference(s)
Conrad-Limpach Anilines, β-ketoesters Acid or Thermal 4-Quinolones nih.govresearchgate.net
Knorr Synthesis β-Ketoanilides Sulfuric Acid 2-Hydroxyquinolines iipseries.org
Gould-Jacobs Anilines, Alkoxymethylenemalonates Thermal Cyclization 4-Hydroxy-3-carboxyquinolines nih.govresearchgate.net

Strategies for Regioselective Bromination of Quinolinediones

Achieving regioselective bromination at the C7 position of the quinoline-2,4(1H,3H)-dione core is the pivotal step in forming the target compound. The directing effects of the substituents on the quinoline ring are paramount. The electron-donating nature of the hydroxyl and amide groups within the dione structure activates the benzenoid ring towards electrophilic substitution.

Direct bromination of the quinoline nucleus under various conditions can lead to substitution at different positions. For instance, nitration of quinoline typically yields a mixture of 5-nitro and 8-nitro derivatives. youtube.com Halogenation can also occur at multiple sites. youtube.com Therefore, achieving high regioselectivity often requires specific strategies.

One effective strategy involves using a substituted aniline as the starting material. To synthesize this compound, a plausible and highly efficient route would start with 3-bromoaniline (B18343). Reacting 3-bromoaniline with a malonic acid derivative would form the corresponding N-(3-bromophenyl)malonamic acid, which can then be cyclized under acidic conditions to directly yield 7-bromo-4-hydroxyquinolin-2(1H)-one, the tautomer of the target compound. This approach ensures the bromine atom is unambiguously positioned at C7.

Alternative methods involve the direct, regioselective C-H functionalization of a pre-formed quinoline ring. While direct C-H halogenation of quinolines can be challenging, metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using reagents like trihaloisocyanuric acid. rsc.org Although this applies to a different position, it highlights the potential for developing specific C-H activation protocols. Another study demonstrated the C5-bromination of 8-aminoquinolines. acs.org The development of a similar protocol directed towards the C7 position would be a valuable synthetic tool.

Catalytic Approaches in Quinolinedione Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. These approaches are highly relevant to the synthesis of brominated quinolinediones.

Metal-Catalyzed Transformations for Brominated Quinolines

Metal catalysts, particularly those based on palladium, copper, and rhodium, are instrumental in modern quinoline synthesis and functionalization. rsc.orgmdpi.com Palladium-catalyzed cross-coupling reactions and C-H activation are powerful tools for introducing substituents onto the quinoline core. mdpi.com

For the synthesis of brominated quinolines, copper-catalyzed methods have shown promise. For example, 3-acylquinolines can be synthesized in a single pot from 2-aminoaryl alcohols and α,β-unsaturated ketones using a copper nanocatalyst. nih.gov Furthermore, a versatile functionalization of quinolines can be achieved through a combination of Br/Mg exchange reactions and direct magnesiations, tolerating sensitive functional groups like esters. acs.org

Metal-free approaches are also emerging. For instance, a Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes under metal- and solvent-free conditions can produce various quinoline derivatives, including those with bromo substituents. rsc.org

Table 2: Examples of Metal-Catalyzed or Metal-Free Quinoline Syntheses

Catalyst/Reagent Reaction Type Substrates Key Feature Reference(s)
Brønsted Acid Cyclization N-alkyl anilines, alkynes Metal- and solvent-free rsc.org
Copper Nanocatalyst One-pot Synthesis 2-aminoaryl alcohols, α,β-unsaturated ketones Heterogeneous catalysis nih.gov
i-PrMgCl·LiCl Br/Mg Exchange 2,4-dibromoquinoline Regioselective functionalization acs.org

Chemoenzymatic Synthetic Approaches to Dione Systems

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a powerful strategy for producing complex molecules. Enzymes can provide exceptional stereo- and regioselectivity under mild conditions.

Research has demonstrated the use of enzymes like the non-heme-iron oxygenase AsqJ in the biosynthesis of quinolone alkaloids. cmu.edu This enzyme catalyzes epoxidation, a key step in forming the core structure. cmu.edu Other enzymatic strategies for oxidizing tetrahydroquinolines to quinolones have employed monoamine oxidase (MAO-N) and horseradish peroxidase (HRP). northumbria.ac.uk

For related dione systems, such as dihydrobenzoxazinones and dihydroquinoxalinones, chemoenzymatic routes have been developed using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). nih.gov This enzyme catalyzes a highly stereoselective hydroamination step, which is followed by a chemical cyclization to form the dione ring system. nih.gov The application of similar enzymatic logic could provide a novel and efficient route to chiral quinolinedione derivatives.

Green Chemistry Principles in Quinolinedione Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. tandfonline.com Traditional quinoline syntheses often use hazardous reagents and generate significant waste. researchgate.net Consequently, there is a strong drive to develop greener alternatives.

Key green approaches in quinoline synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. researchgate.nettandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with water or using solvent-free conditions is a major focus. researchgate.nettandfonline.com Ethylene glycol has also been explored as a more benign solvent medium. researchgate.net

Recyclable Catalysts: The use of heterogeneous nanocatalysts, such as those based on zinc oxide or nickel, allows for easy separation and reuse, aligning with green chemistry principles. nih.gov

These green methodologies are increasingly being applied to classical reactions like the Friedländer synthesis, demonstrating that established pathways can be adapted to be more environmentally friendly. nih.govtandfonline.com

Microwave-Assisted and Solvent-Free Methodologies

The integration of microwave irradiation and solvent-free reaction conditions represents a significant advancement in green organic synthesis, offering accelerated reaction times, enhanced yields, and simplified operational procedures.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, providing rapid and uniform heating that often leads to dramatically reduced reaction times and improved product yields compared to conventional heating methods. mdpi.commdpi.comnih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives. For instance, the Povarov-type multicomponent reaction to create quinolines has been effectively carried out using microwave heating at 90°C for 20 minutes, demonstrating a significant time reduction. nih.gov Similarly, quinoline-fused 1,4-benzodiazepines have been synthesized through a microwave-assisted protocol. nih.gov

In the context of fused quinoline systems, microwave irradiation facilitated a one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines that incorporate a quinoline fragment. acs.org These reactions, conducted in DMF under microwave heating for 8-20 minutes, proceeded efficiently without a catalyst. acs.org The synthesis of pyrimido[4,5-b]quinolines, which are analogues of flavin, has also been achieved through microwave-assisted intramolecular cyclization, highlighting the method's operational simplicity and safety benefits. researchgate.net

Solvent-Free Synthesis

Conducting reactions in the absence of a solvent (solvent-free or "dry media" conditions) is a cornerstone of green chemistry, as it eliminates solvent-related waste, cost, and safety hazards. jocpr.com This approach has been effectively used for the synthesis of quinoline derivatives.

A notable example is the Friedländer synthesis, which can be performed under solvent-free conditions using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) as a catalyst. This method yielded various 2-acetylquinolines and 2-propanoylquinolines in high yields (85-96%). researchgate.net Another straightforward and environmentally friendly method involves the reaction of imines with styrene (B11656) under solvent-free and catalyst-free conditions to produce functionalized quinolines. jocpr.com Furthermore, the synthesis of 2,4-disubstituted quinolines has been accomplished using Hβ zeolite as a heterogeneous catalyst under solvent-free conditions, demonstrating the potential for scalability and catalyst recycling. rsc.org The use of caesium iodide as a catalyst under thermal, solvent-free conditions for the reaction of 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) with ketones also provides quinoline derivatives in good yields with short reaction times and simple work-up. researchgate.net

Table 1: Examples of Microwave-Assisted and Solvent-Free Synthesis of Quinoline Analogs
Product TypeReactantsConditionsYieldReference
2,4-Disubstituted quinolinesKetones, 2-AminobenzophenonesHβ zeolite, Solvent-free, 120°CHigh rsc.org
Functionalized quinolinesImines, StyreneSolvent-free, Catalyst-freeGood jocpr.com
Quinoline derivatives2-Aminoacetophenone, DimedoneCsI, Solvent-free, 100°C, 30 min93% researchgate.net
2-Acetyl/Propanoyl quinolineso-Aminoarylketones, Butan-2,3-dioneEaton's reagent, Solvent-free85-96% researchgate.net
Dihydropyrido[2,3-d]pyrimidinesFormyl-quinoline, Aminopyrimidine, Cyclic diketoneMWI, DMF, 125–135°C, 8-20 minGood acs.org
Pyrimido[4,5-b]quinolinesN4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydesMWIGood researchgate.net

Application of Recyclable Catalysts and Ionic Liquids

The use of recyclable catalysts and alternative reaction media like ionic liquids addresses key principles of green chemistry by improving atom economy, reducing waste, and enabling catalyst reuse.

Recyclable Catalysts

For quinoline synthesis, various recyclable catalysts have been developed. A copper catalyst supported on ceria (Cu/CeO2) has been shown to be highly efficient for the acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols, producing quinolines in over 90% yield under mild conditions. nih.gov This catalyst can be recovered and reused. nih.gov Similarly, Hβ zeolite, a solid acid catalyst, has been used for the one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones under solvent-free conditions and can be reused up to five times without significant loss of efficiency. rsc.org Nickel-containing coordination polymers have also been employed as recyclable catalysts for synthesizing quinoline derivatives through a borrowing hydrogen strategy, with the catalyst being reusable for at least five cycles. researchgate.net

Table 2: Application of Recyclable Catalysts in Quinoline Synthesis
Product TypeCatalystReaction TypeRecyclabilityReference
QuinolinesCu/CeO2Acceptorless dehydrogenative couplingDemonstrated nih.gov
2,4-Disubstituted quinolinesHβ zeoliteCyclizationUp to 5 cycles rsc.org
Quinoline derivativesNi-Containing Coordination PolymerBorrowing hydrogen strategyAt least 5 cycles researchgate.net
Substituted quinolinesNanobased catalysts (Fe, Cu, Zn, etc.)One-pot protocolsGenerally high acs.orgnih.gov

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100°C, and they are considered green alternatives to volatile organic solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. mdpi.commdpi.com They can act as solvents, catalysts, or both, often enhancing reaction rates and selectivity. nih.govrsc.org

The synthesis of quinolines has been successfully achieved in ionic liquids. An expedient, metal-free protocol for constructing substituted quinolines from anilines and phenylacetaldehydes uses imidazolium-based ionic liquids as a recyclable reaction medium, affording good to excellent yields and shorter reaction times. nih.govsemanticscholar.org In one biocatalytic approach, α-chymotrypsin catalyzed the Friedländer condensation to produce quinoline derivatives with high efficiency in an ionic liquid aqueous solution, demonstrating better performance than in conventional organic solvents. mdpi.com The synthesis of quinazoline-2,4(1H,3H)-diones, structurally related to the target compound, has also been explored using ionic liquids. mdpi.com For example, choline-based and imidazolium-based ILs have been used to catalyze the conversion of CO2 and o-aminobenzonitriles into quinazoline-2,4(1H,3H)-diones. mdpi.com

Table 3: Quinoline and Analog Synthesis in Ionic Liquids
Product TypeIonic Liquid/CatalystReaction TypeAdvantagesReference
Quinoline derivativesIonic Liquid (as medium) / α-chymotrypsinFriedländer condensationEco-friendly, higher catalytic activity mdpi.com
Substituted quinolinesImidazolium-based ILs (as medium)Condensation/CyclizationMetal-free, recyclable medium, high yields nih.govsemanticscholar.org
Quinazoline-2,4(1H,3H)-diones[Bmim][OH]CO2 conversionBasic catalyst for CO2 activation mdpi.com
Quinazoline-2,4(1H,3H)-dionesCholinium phenolate (B1203915) ILsCO2 conversionEfficient at low temperature and pressure mdpi.com

Chemical Reactivity and Mechanistic Studies of 7 Bromoquinoline 2,4 1h,3h Dione Derivatives

Nucleophilic Substitution Reactions at Brominated Positions

The generally accepted mechanism for SNAr involves a two-step process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily disrupted in this step.

Elimination of the leaving group: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. libretexts.org

Reactivity with Amines and Other Nucleophiles

Amines, with their lone pair of electrons on the nitrogen atom, are effective nucleophiles for SNAr reactions. The reaction of 7-bromoquinoline-2,4(1H,3H)-dione with various primary and secondary amines is expected to yield the corresponding 7-aminoquinoline-2,4(1H,3H)-dione derivatives. The reaction is typically carried out in a polar aprotic solvent and may be facilitated by heat or the use of a base to neutralize the hydrogen bromide formed during the reaction. Other nucleophiles, such as alkoxides and thiolates, can also be employed to introduce oxygen and sulfur functionalities at the 7-position.

Formation of Diverse Substituted Quinoline-2,4(1H,3H)-dione Analogs

Nucleophilic substitution at the 7-position is a powerful tool for generating a library of quinoline-2,4(1H,3H)-dione analogs with diverse functionalities. This approach allows for the systematic modification of the molecule's properties, which is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

Table 1: Illustrative Nucleophilic Substitution Reactions of this compound
NucleophileExpected ProductPotential Reaction Conditions
Morpholine7-(Morpholin-4-yl)quinoline-2,4(1H,3H)-dioneHeat in DMSO or DMF, with a non-nucleophilic base (e.g., K₂CO₃)
Piperidine7-(Piperidin-1-yl)quinoline-2,4(1H,3H)-dioneHeat in a polar aprotic solvent like NMP or DMA
Aniline (B41778)7-(Phenylamino)quinoline-2,4(1H,3H)-dionePalladium-catalyzed Buchwald-Hartwig amination conditions
Sodium methoxide7-Methoxyquinoline-2,4(1H,3H)-dioneHeat in methanol (B129727)/DMF
Sodium thiophenoxide7-(Phenylthio)quinoline-2,4(1H,3H)-dioneRoom temperature or gentle heat in DMF

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 7-position of the quinoline-2,4(1H,3H)-dione scaffold serves as an excellent electrophilic partner for these transformations.

Exploration of Cross-Coupling Methodologies

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures or to connect aryl and vinyl moieties. wikipedia.orgyoutube.com For this compound, a Suzuki coupling would enable the introduction of a wide range of aryl or vinyl substituents at the C7 position. The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org

Table 2: Potential Suzuki Coupling Reactions with this compound
Boronic Acid/EsterExpected ProductTypical Catalyst/Conditions
Phenylboronic acid7-Phenylquinoline-2,4(1H,3H)-dionePd(PPh₃)₄, Na₂CO₃, Toluene/Water
Thiophene-2-boronic acid7-(Thiophen-2-yl)quinoline-2,4(1H,3H)-dionePd(dppf)Cl₂, K₃PO₄, Dioxane
Vinylboronic acid pinacol ester7-Vinylquinoline-2,4(1H,3H)-dionePd(OAc)₂, SPhos, K₂CO₃, Dioxane/Water
4-Methoxyphenylboronic acid7-(4-Methoxyphenyl)quinoline-2,4(1H,3H)-dionePd(PPh₃)₄, K₂CO₃, DMF/Water

Heck Reaction: The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This methodology would allow for the vinylation of the C7 position of this compound. A variety of alkenes, including acrylates, styrenes, and simple olefins, can be used as coupling partners, leading to the formation of 7-alkenyl derivatives. wikipedia.org The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Table 3: Potential Heck Reactions with this compound
AlkeneExpected ProductTypical Catalyst/Conditions
Styrene (B11656)7-((E)-2-Phenylvinyl)quinoline-2,4(1H,3H)-dionePd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF
Ethyl acrylateEthyl (E)-3-(2,4-dioxo-1,2,3,4-tetrahydroquinolin-7-yl)acrylatePdCl₂(PPh₃)₂, K₂CO₃, DMA
1-Hexene7-((E)-Hex-1-en-1-yl)quinoline-2,4(1H,3H)-dionePd(OAc)₂, PCy₃, Cs₂CO₃, Dioxane

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of arylalkynes. Applying this to this compound would provide a direct route to 7-alkynyl derivatives. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org Studies on dihaloquinolines have shown that the reactivity of the halide is a key factor in determining the site of the reaction. libretexts.org

Table 4: Potential Sonogashira Coupling Reactions with this compound
Terminal AlkyneExpected ProductTypical Catalyst/Conditions
Phenylacetylene7-(Phenylethynyl)quinoline-2,4(1H,3H)-dionePdCl₂(PPh₃)₂, CuI, Et₃N, THF
Trimethylsilylacetylene7-((Trimethylsilyl)ethynyl)quinoline-2,4(1H,3H)-dionePd(PPh₃)₄, CuI, Et₃N, Toluene
Propargyl alcohol7-(3-Hydroxyprop-1-yn-1-yl)quinoline-2,4(1H,3H)-dionePdCl₂(PPh₃)₂, CuI, Diisopropylamine, DMF

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In the quinoline system, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgreddit.com The positions of substitution are dictated by the directing effects of the existing substituents.

For this compound, the benzene ring (positions 5, 6, and 8) is the expected site of reaction. The directing effects are as follows:

The fused dione-pyridine system: This entire moiety acts as a strong electron-withdrawing group, deactivating the benzene ring towards electrophilic attack.

The bromo group at C7: Halogens are deactivating but ortho, para-directing. Therefore, the bromine atom will direct incoming electrophiles to the C6 and C8 positions.

Considering these effects, electrophilic aromatic substitution on this compound is expected to be challenging and require forcing conditions. The most likely products would be substitution at the C6 or C8 positions, though regioselectivity may be poor. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄). uop.edu.pk

Oxidation and Reduction Chemistry of the Dione (B5365651) Moiety

The dione functionality at the 2- and 4-positions of the quinoline ring system presents opportunities for oxidation and reduction reactions.

Oxidation: The quinoline-2,4(1H,3H)-dione system is already in a relatively high oxidation state. Further oxidation of the carbocyclic ring is difficult and requires harsh conditions, which could lead to ring-opening. pharmaguideline.com However, if substituents are present on the ring, they may be susceptible to oxidation. For instance, an alkyl group could be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. biosynce.com The nitrogen atom of the dione could potentially be oxidized to an N-oxide under specific conditions, although this is less common for amide-like nitrogens. biosynce.com

Reduction: The carbonyl groups of the dione moiety can be targeted by reducing agents. The specific outcome of the reduction depends on the reagent and reaction conditions used.

Selective Reduction: A mild reducing agent like sodium borohydride (NaBH₄) might selectively reduce one of the carbonyl groups to a hydroxyl group, leading to a 4-hydroxy-1,2,3,4-tetrahydroquinolin-2-one derivative.

Complete Reduction: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both carbonyl groups and potentially the amide linkage, leading to more complex reduced quinoline structures.

Catalytic Hydrogenation: Catalytic hydrogenation (e.g., H₂ over Pd/C) can also be employed. Under mild conditions, this might reduce the benzene ring, while more forcing conditions could lead to the reduction of the heterocyclic ring as well, yielding tetrahydroquinoline or decahydroquinoline derivatives. pharmaguideline.comfirsthope.co.in

These transformations can significantly alter the geometry and electronic properties of the quinoline-2,4(1H,3H)-dione core, providing access to different classes of compounds.

Selective Oxidation and Reduction Methodologies

The quinoline-2,4(1H,3H)-dione nucleus can be functionalized with various substituents, and the selective oxidation or reduction of these groups, without altering the core structure, is crucial for the synthesis of diverse derivatives.

Oxidation:

The oxidation of functional groups attached to the quinolinedione scaffold has been demonstrated, showcasing methodologies to convert primary alcohols to aldehydes and carboxylic acids. While specific studies on the direct oxidation of the this compound ring are not extensively documented, the oxidation of derivatives bearing susceptible functional groups provides valuable insight into potential synthetic pathways.

For instance, studies on quinoline-2,4-dione derivatives functionalized with a primary alcohol at the N1 or N3 position have shown that these can be selectively oxidized. Common oxidizing agents such as pyridinium chlorochromate (PCC) and manganese dioxide (MnO₂) are effective for the conversion of these alcohols to the corresponding aldehydes. For the synthesis of carboxylic acids, stronger oxidizing agents like the Jones reagent (a solution of chromium trioxide in sulfuric acid) have been successfully employed.

The table below summarizes the typical conditions for the oxidation of primary alcohols attached to a quinoline-2,4-dione scaffold, which can be extrapolated to derivatives of this compound.

Starting MaterialReagentProductYield (%)
1-(Hydroxymethyl)quinoline-2,4(1H,3H)-dionePyridinium Chlorochromate (PCC)1-Formylquinoline-2,4(1H,3H)-dione~60-70
3-(Hydroxymethyl)quinoline-2,4(1H,3H)-dioneManganese Dioxide (MnO₂)3-Formylquinoline-2,4(1H,3H)-dione~60-70
1-(Hydroxymethyl)quinoline-2,4(1H,3H)-dioneJones Reagent1-Carboxyquinoline-2,4(1H,3H)-dione~80-90

Reduction:

Selective reduction of substituents on the this compound ring is a key strategy for introducing chemical diversity. A common transformation in related heterocyclic systems is the reduction of a nitro group, which can be a precursor to an amino group, a versatile handle for further functionalization. While direct examples involving the 7-bromo-substituted quinolinedione are scarce, established methods for nitro group reduction in quinoline systems are highly relevant.

Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and efficient method for the reduction of both aromatic and aliphatic nitro groups to the corresponding amines. For substrates that may be sensitive to hydrogenolysis, such as those containing halogen substituents, alternative reagents can be employed. Iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are mild and effective reagents for the selective reduction of nitro groups in the presence of other reducible functionalities.

Rearrangement and Cycloaddition Reactions

The quinolinedione scaffold is amenable to various rearrangement and cycloaddition reactions, leading to the formation of complex polycyclic and spirocyclic systems.

Intramolecular Rearrangements of Quinolinedione Scaffolds

Intramolecular rearrangements of quinolinedione derivatives can lead to significant structural transformations, providing access to novel heterocyclic frameworks. For example, 3-aminoquinoline-2,4-diones have been shown to undergo molecular rearrangements when treated with various reagents like urea (B33335), isocyanates, and isothiocyanates. These reactions can result in the formation of fused heterocyclic systems such as imidazo[1,5-c]quinazolines or spiro-indolone derivatives.

Palladium-catalyzed intramolecular cyclization reactions have also been employed to construct fused ring systems onto the quinoline core. For instance, appropriately substituted N-(2-alkynyl)anilines can undergo electrophilic cyclization to form quinoline derivatives. Similarly, palladium-catalyzed intramolecular C-H activation and subsequent cyclization can lead to the formation of polycyclic structures incorporating the quinoline motif.

Cycloaddition Chemistry of Functionalized Quinolinediones

The α,β-unsaturated ketone moiety within the quinolinedione ring system makes it a potential participant in cycloaddition reactions, acting as either a dienophile or a dipolarophile.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. Quinones are well-known dienophiles in Diels-Alder reactions, and by analogy, the quinoline-2,4(1H,3H)-dione scaffold could potentially react with suitable dienes. The electron-deficient nature of the double bond in the dione ring, further influenced by the bromo substituent, would favor reactions with electron-rich dienes. Such reactions would lead to the formation of complex, fused polycyclic systems containing the quinoline core.

[3+2] Cycloaddition Reactions:

The C2-C3 double bond of the quinolinedione can also act as a dipolarophile in [3+2] cycloaddition reactions. Azomethine ylides, which are 1,3-dipoles, can be generated in situ and react with electron-deficient alkenes to form five-membered nitrogen-containing heterocyclic rings (pyrrolidines). The reaction of an azomethine ylide with this compound would be expected to yield a spiro-pyrrolidinyl-quinolinedione derivative, a scaffold of potential interest in medicinal chemistry.

Cycloaddition TypeReactantsProduct Type
Diels-Alder ([4+2])This compound (as dienophile) + Electron-rich dieneFused polycyclic quinoline derivative
Dipolar ([3+2])This compound (as dipolarophile) + Azomethine ylideSpiro-pyrrolidinyl-7-bromoquinolinedione

Spectroscopic and Crystallographic Characterization of 7 Bromoquinoline 2,4 1h,3h Dione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Structural Fingerprinting

The ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as a fundamental fingerprint for 7-Bromoquinoline-2,4(1H,3H)-dione. In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the dione (B5365651) ring. The aromatic region would likely display a characteristic splitting pattern for the three protons on the benzene (B151609) ring. Specifically, the proton at C5 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, showing coupling to both H5 and H8. The proton at C8 would present as a singlet or a very narrow doublet due to the negligible coupling with other protons. The proton at C3 in the dione ring would likely be a singlet. The two N-H protons would also appear as distinct singlets, and their chemical shifts could be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated. The two carbonyl carbons (C2 and C4) would resonate at the downfield end of the spectrum, typically in the range of 160-180 ppm. The carbon atom bearing the bromine (C7) would have its chemical shift influenced by the heavy atom effect. The remaining aromatic and heterocyclic carbons would appear in the intermediate region of the spectrum.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~11.0 - 12.0N1-H
~10.0 - 11.0N3-H
~8.0H5 (d)
~7.8H6 (dd)
~7.5H8 (d)
~5.9H3 (s)

2D NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, for instance, confirming the connectivity between H5 and H6. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum. Further confirmation of the quaternary carbons can be achieved through HMBC (Heteronuclear Multiple Bond Correlation) experiments, which show correlations between protons and carbons that are two or three bonds away.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The N-H stretching vibrations of the amide groups in the dione ring would typically appear as broad bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibrations of the two carbonyl groups are expected to be strong and sharp, appearing in the range of 1650-1750 cm⁻¹. The presence of two distinct C=O bands might indicate asymmetric and symmetric stretching modes. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

| IR Absorption (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | 3200 - 3400 | N-H stretching | | 1650 - 1750 | C=O stretching (amide) | | 1450 - 1600 | C=C stretching (aromatic) | | ~1200 | C-N stretching | | 500 - 700 | C-Br stretching |

Electronic Spectroscopy for Conjugation and Chromophores

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The quinoline-2,4-dione system possesses an extended conjugated system, which will give rise to strong π→π* transitions, likely in the range of 250-350 nm. The bromine substituent and the carbonyl groups can also influence the position and intensity of these absorption maxima. The weaker n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups, may also be observed as shoulders on the main absorption bands.

| UV-Vis Absorption (Predicted) | | :--- | :--- | | λmax (nm) | Transition Type | | ~250 - 300 | π→π* | | ~320 - 350 | π→π* | | >350 | n→π* (shoulder) |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the confident assignment of a molecular formula. For this compound, the molecular formula is established as C₉H₆BrNO₂. nih.govwikipedia.org This corresponds to a theoretical monoisotopic mass of 238.95819 Da.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺239.96547
[M+Na]⁺261.94741
[M-H]⁻237.95091
[M+K]⁺277.92135

This table presents predicted m/z values for various adducts of this compound, which would be confirmed through experimental HRMS analysis.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of the molecule's structure and properties.

Table 2: Anticipated Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Key Intermolecular InteractionsN-H···O Hydrogen Bonding, π-π stacking, Br···O/N contacts

This table outlines the expected crystallographic parameters for this compound based on the analysis of similar structures.

Investigations into Structural Isomerism and Tautomerism (e.g., Keto-Enol Forms)

This compound possesses the structural framework that allows for the existence of different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. wikipedia.org In the case of this compound, the primary tautomeric equilibrium is between the dione form (keto-keto), and various enol forms. libretexts.orgthermofisher.commasterorganicchemistry.com

The main tautomeric forms are the this compound (the diketo form) and its enolic isomers, 7-bromo-4-hydroxyquinolin-2(1H)-one and 7-bromo-2-hydroxyquinolin-4(1H)-one. The relative stability and population of these tautomers are influenced by several factors, including the solvent, temperature, and the electronic effects of substituents.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for investigating tautomeric equilibria. In ¹H NMR spectroscopy, the protons attached to nitrogen and oxygen atoms, as well as the vinyl protons in the enol forms, would exhibit distinct chemical shifts. For instance, in a study of a related quinazolin-4-one derivative, the keto and enol forms were distinguished by unique signals in the ¹H and ¹³C NMR spectra. thermofisher.com The enolic hydroxyl proton typically appears as a broad singlet, while the N-H protons of the dione form would also have characteristic chemical shifts.

The equilibrium can be shifted by the choice of solvent. Polar protic solvents can stabilize the more polar dione form through hydrogen bonding, while non-polar solvents may favor the less polar enol forms, which can be stabilized by intramolecular hydrogen bonds. thermofisher.com

Table 3: Potential Tautomeric Forms of this compound

Tautomeric FormKey Structural Features
This compoundTwo carbonyl groups (C=O) at positions 2 and 4.
7-Bromo-4-hydroxyquinolin-2(1H)-oneA hydroxyl group (-OH) at position 4 and a carbonyl group at position 2.
7-Bromo-2-hydroxyquinolin-4(1H)-oneA hydroxyl group (-OH) at position 2 and a carbonyl group at position 4.
7-Bromo-2,4-dihydroxyquinolineHydroxyl groups at both positions 2 and 4 (the fully enolized form).

This table illustrates the primary tautomeric structures that are in equilibrium for the title compound.

Computational and Theoretical Chemistry Studies of 7 Bromoquinoline 2,4 1h,3h Dione

Electronic Structure and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity parameters, offering a lens into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For 7-Bromoquinoline-2,4(1H,3H)-dione, DFT calculations can be employed to determine its optimized molecular geometry, bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional conformation, which is a key determinant of its biological activity.

DFT studies on related quinoline (B57606) derivatives have provided valuable data on various reactivity descriptors. zsmu.edu.uaresearchgate.netnih.govnih.gov These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are instrumental in predicting the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap generally implies higher reactivity. researchgate.net

For this compound, DFT calculations would likely be performed using a basis set such as B3LYP/6-31G(d,p) to obtain accurate predictions of its electronic properties. The expected outputs would include the energies of the HOMO and LUMO, the energy gap, ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a comprehensive electronic profile of the molecule.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

ParameterDescriptionPredicted Significance
HOMO Energy Energy of the highest occupied molecular orbital; related to the ability to donate an electron.A higher HOMO energy suggests a better electron-donating capability.
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.A lower LUMO energy indicates a better electron-accepting capability.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap suggests higher reactivity and lower kinetic stability.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.Influences the polarity of bonds and intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.A higher value indicates greater stability and lower reactivity.
Chemical Softness (S) The reciprocal of chemical hardness; a measure of the capacity of an atom or group of atoms to receive electrons.A higher value suggests greater reactivity.

This table is illustrative and based on general principles of DFT analysis of similar compounds. Actual values would require specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. iaea.orgnih.gov The MEP map is color-coded to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are associated with electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. Conversely, regions of positive potential (colored blue) are prone to nucleophilic attack and correspond to electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.netnih.gov

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. The carbonyl oxygens of the dione (B5365651) moiety are expected to be regions of high negative potential, making them likely hydrogen bond acceptors. The N-H protons would exhibit positive potential, identifying them as potential hydrogen bond donors. The bromine atom, with its electron-withdrawing nature, would also influence the electrostatic potential of the aromatic ring. Understanding these features is crucial for predicting how the molecule might interact with biological targets. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or a nucleic acid. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Receptor Interactions for Quinolinedione Scaffolds

The quinolinedione scaffold is present in numerous compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Molecular docking studies on various quinoline derivatives have successfully predicted their binding modes within the active sites of different enzymes and receptors.

For this compound, docking simulations would be performed against relevant biological targets to predict its potential therapeutic applications. For instance, given the anti-inflammatory potential of some quinolinediones, it could be docked into the active site of enzymes like cyclooxygenase (COX) or various kinases. The docking process involves generating a multitude of possible conformations and orientations of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity.

Analysis of Binding Energies and Conformational Preferences

The output of a molecular docking simulation provides valuable information, including the binding energy (or docking score) and the predicted binding pose of the ligand. The binding energy is an estimation of the strength of the interaction between the ligand and the receptor, with more negative values indicating a stronger predicted affinity.

Analysis of the docked conformation of this compound would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The carbonyl groups and the N-H protons of the quinolinedione ring are likely to participate in hydrogen bonding with amino acid residues in the active site. The aromatic ring system can engage in π-π stacking or hydrophobic interactions, while the bromine atom at the 7-position could form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Receptor Active Site

Type of InteractionMolecular Feature of LigandPotential Interacting Residues in Receptor
Hydrogen Bond (Donor) N-H groups at positions 1 and 3Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond (Acceptor) Carbonyl oxygens at positions 2 and 4Arginine, Lysine, Histidine, Serine, Threonine
Hydrophobic Interactions Benzene (B151609) ring of the quinoline scaffoldAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π Stacking Aromatic ring systemPhenylalanine, Tyrosine, Tryptophan, Histidine
Halogen Bond Bromine atom at position 7Electron-rich atoms (e.g., oxygen in a carbonyl group)

This table represents potential interactions and would be confirmed by specific docking studies.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs.

QSAR studies on quinoline derivatives have successfully developed models that relate physicochemical descriptors to their biological activities, such as anti-tuberculosis or anticancer effects. These models often reveal that properties like molecular volume, electronic parameters, and hydrophobicity play a crucial role in determining the potency of the compounds. For a series of quinolinedione analogs including this compound, a QSAR model could be developed to understand the influence of different substituents on a particular biological activity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to bind to a specific target and elicit a biological response. A pharmacophore model for a set of active quinolinediones would typically include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. Such a model for compounds related to this compound could be used to screen large chemical databases to identify new compounds with the desired pharmacological profile. For instance, pharmacophore models have been developed for quinoline derivatives targeting Tpl2 kinase and for quinolone-based ATPase inhibitors. nih.gov

Table 3: Common Pharmacophoric Features in Quinolinedione Scaffolds

Pharmacophoric FeatureCorresponding Structural MoietyRole in Ligand-Receptor Binding
Hydrogen Bond Acceptor (HBA) Carbonyl oxygensForms hydrogen bonds with donor groups in the receptor.
Hydrogen Bond Donor (HBD) N-H groupsForms hydrogen bonds with acceptor groups in the receptor.
Aromatic Ring (AR) Quinoline ring systemEngages in π-π stacking and hydrophobic interactions.
Hydrophobic (HY) Alkyl or aryl substituentsInteracts with nonpolar pockets in the receptor.
Halogen Bond Donor (XBD) Bromine atomCan interact with nucleophilic sites in the binding pocket.

Development of Predictive Models for Compound Design

Predictive modeling in computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone for the rational design of novel compounds. For quinoline-2,4(1H,3H)-dione derivatives, these models are instrumental in correlating structural features with biological activities.

Detailed research findings indicate that 3D-QSAR models, such as those generated using the Comparative Molecular Field Analysis (CoMFA) method, can offer guidance for the further design and modification of modulators based on the quinoline-2,4(1H,3H)-dione scaffold. tsijournals.comnih.govnih.gov For instance, in studies of related quinoline derivatives, CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models have been developed with good predictive capacity for biological activities. researchgate.net These models typically map the steric and electrostatic fields of a series of compounds to their observed activities, thereby identifying key structural regions that influence their function.

Molecular docking is another powerful computational tool used to predict the binding orientation and affinity of a ligand to a target protein. For bromo-substituted quinoline-containing compounds, molecular docking studies have been employed to determine their binding affinity in the active sites of enzymes, such as HIV reverse transcriptase. researchgate.net These studies help in understanding the molecular interactions, like hydrogen bonding and hydrophobic interactions, that are crucial for the compound's activity. The insights gained from such docking simulations are invaluable for designing derivatives of this compound with enhanced or specific biological activities.

The development of these predictive models often involves a cycle of computational design, chemical synthesis, and biological testing to refine the models and improve their predictive power.

Table 1: Illustrative Data from Molecular Docking Studies of Quinolone Derivatives

Compound DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Chloro-substituted quinolineHIV Reverse Transcriptase-8.56LYS 101
Bromo-substituted quinolineHIV Reverse Transcriptase-10.67Not Specified
3-substituted quinazoline-2,4(1H,3H)-dionec-Met Tyrosine KinaseNot SpecifiedAsp1222
3-substituted quinazoline-2,4(1H,3H)-dioneVEGFR-2 Tyrosine KinaseNot SpecifiedAsp1046, Glu885

Note: This table is illustrative and compiled from data on related quinoline and quinazoline (B50416) derivatives to demonstrate the type of information generated from molecular docking studies. researchgate.netnih.govnih.gov

Spectroscopic Property Prediction from Theoretical Calculations

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are highly effective in predicting the spectroscopic properties of molecules, including this compound. These predictions are crucial for the interpretation of experimental spectra and for the structural elucidation of newly synthesized compounds.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application of these theoretical methods. For quinolone derivatives, DFT calculations using specific functionals like PBE1PBE and basis sets such as 6-311G(2d,2p) have been shown to produce accurate ¹³C NMR chemical shift predictions with root mean square errors of less than 2.0 ppm. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method, often employed in conjunction with DFT, is a standard for calculating NMR chemical shifts. tsijournals.com Theoretical predictions of ¹H and ¹³C NMR spectra have become a valuable tool in natural product and synthetic organic chemistry for structural verification. nih.gov

Similarly, theoretical calculations can predict vibrational spectra, such as Infrared (IR) and Raman spectra. DFT methods, for example at the B3LYP/6-311+G(d,p) level, are used to compute the optimized geometry and vibrational wavenumbers. researchgate.net These calculations provide a theoretical vibrational spectrum that can be compared with experimental data to assign the observed vibrational bands to specific molecular motions. For bromo-substituted aromatic compounds, specific vibrational modes, such as the C-Br stretching frequency, can be predicted. researchgate.net

Table 2: Representative Theoretical vs. Experimental Spectroscopic Data for Related Aromatic Compounds

Spectroscopic ParameterFunctional/Basis SetCalculated ValueExperimental Value
¹³C NMR Chemical Shift (ppm)PBE1PBE/6-311G(2d,2p)Varies (RMS error < 2.0 ppm)Varies
¹H NMR Chemical Shift (ppm)HF/6-31++G(d,p)VariesVaries
IR Frequency (cm⁻¹) (C-Br stretch)B3LYP/6-311G(d,p)~292 cm⁻¹~308 cm⁻¹ (in FT-Raman)

Note: This table is a representation of the type of data obtained from theoretical spectroscopic predictions for related compounds and is for illustrative purposes. tsijournals.comresearchgate.netresearchgate.net

Basicity and Protonation State Analysis of Dione Systems

The basicity and protonation state of the dione system in this compound are critical determinants of its chemical reactivity, solubility, and behavior in biological systems. Theoretical chemistry provides powerful tools to analyze these properties.

The acidity and basicity of a molecule can be quantified by its pKa value. Computational methods can predict pKa values by calculating the Gibbs free energy change associated with protonation or deprotonation. The gas-phase acidity (GA), which is the Gibbs free energy change for deprotonation in the gas phase, can be calculated using high-level quantum chemical methods like the Gaussian-n (G3 and G4) theories. csic.es These calculations can identify the most acidic or basic sites within a molecule. For heterocyclic systems containing amide or thioamide functionalities, the protonation can occur on different heteroatoms (e.g., nitrogen, oxygen, or sulfur). nih.gov

For dione systems like that in this compound, there are multiple potential sites for protonation and deprotonation, including the nitrogen atom and the two carbonyl oxygen atoms. The electron-withdrawing effect of the bromine atom at the 7-position is expected to influence the acidity of the N-H proton and the basicity of the carbonyl oxygens.

Computational studies on related cyclic urea (B33335) and barbituric acid systems have shown that gas-phase acidity can be determined for different sites within the molecule (e.g., C-H vs. N-H acidity). nih.gov These studies often involve calculating the energies of the neutral molecule and its corresponding anion at various deprotonation sites. The results from these calculations can then be correlated with experimental measurements, often obtained through techniques like Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry. csic.esnih.gov

Table 3: Illustrative Calculated Gas-Phase Acidity (GA) for Related Heterocyclic Systems

CompoundDeprotonation SiteComputational MethodCalculated GA (kJ/mol)
Imidazolidin-2-oneN-HG3~1485
BenzoimidazolinoneN-HG4~1413
Barbituric AcidC-HG3/G4~1331
Barbituric AcidN-HG3/G4~1362

Note: This table presents illustrative data from computational studies on related cyclic amide and dione systems to exemplify the analysis of acidity and basicity. csic.esnih.gov

Advanced Research Applications of 7 Bromoquinoline 2,4 1h,3h Dione in Chemical Science

As a Versatile Building Block in Organic Synthesis

The synthetic utility of 7-Bromoquinoline-2,4(1H,3H)-dione is rooted in the reactivity of its quinolinedione core and the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions.

Precursor for Advanced Heterocyclic Compounds

The quinoline-2,4-dione moiety itself is a key structural feature in numerous natural products and pharmacologically active compounds. researchgate.net The bromine atom at the 7-position of this compound provides a reactive site for the introduction of diverse substituents, enabling the synthesis of a wide range of novel heterocyclic derivatives. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, can be employed to introduce new carbon-carbon and carbon-nitrogen bonds at the C7-position. This allows for the construction of complex polycyclic and extended aromatic systems with tailored electronic and steric properties.

The general synthetic accessibility of quinoline-2,4-diones and the established methodologies for the functionalization of bromoarenes make this compound a valuable starting material for the generation of libraries of substituted quinolinediones for screening in drug discovery and materials science applications. researchgate.net

Scaffold for Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads or materials with desired properties. The structure of this compound is well-suited for combinatorial library design. The bromine atom serves as a key point of diversification, allowing for the attachment of a wide variety of building blocks through parallel synthesis techniques.

Furthermore, the nitrogen atoms at positions 1 and 3 of the quinolinedione ring can also be functionalized, providing additional points for structural variation. This multi-point diversification strategy allows for the creation of extensive and structurally diverse compound libraries based on the 7-bromoquinoline-2,4-dione scaffold.

Table 1: Potential Diversification Points of this compound for Combinatorial Libraries

PositionFunctional GroupPotential Reactions for Diversification
C7BromoSuzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig
N1AmineAlkylation, Acylation, Arylation
N3AmineAlkylation, Acylation, Arylation

Role in Materials Science and Photophysical Studies

The quinoline (B57606) ring system is known to be a component of various functional materials, including organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov The electronic properties of these materials can be finely tuned by the introduction of various substituents.

Exploration of Optical and Electronic Properties

The photophysical properties of quinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. researchgate.netnih.govresearchgate.net The introduction of a bromine atom at the 7-position of the quinoline-2,4-dione core is expected to influence the compound's absorption and emission characteristics. The heavy atom effect of bromine can potentially enhance intersystem crossing, leading to interesting phosphorescent properties.

Furthermore, the functionalization of the bromine atom allows for the systematic modification of the electronic properties of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups at the 7-position can be used to tune the HOMO and LUMO energy levels, thereby altering the color and efficiency of emission. While specific studies on the photophysical properties of this compound are limited, the general principles of substituent effects on quinoline chromophores suggest that it could serve as a valuable platform for the development of new optical and electronic materials. nih.gov

Applications in Catalysis and Coordination Chemistry

The nitrogen and oxygen atoms within the quinoline-2,4-dione scaffold provide potential coordination sites for metal ions, making this class of compounds interesting for applications in catalysis and coordination chemistry. nih.gov

Ligand Design for Metal-Mediated Transformations

The development of novel ligands is crucial for advancing the field of metal-catalyzed reactions. The quinoline-2,4-dione framework can act as a bidentate ligand, coordinating to a metal center through the oxygen atoms at positions 2 and 4. The bromine atom at the 7-position can be used to attach the quinolinedione ligand to a larger molecular scaffold or to introduce additional coordinating groups.

A particularly interesting finding is that C7-substituted quinoline-2,4(1H,3H)-diones have been identified as antagonists of the cannabinoid type 2 receptor (CB2R). acs.orgnih.gov This highlights the potential of this scaffold in the design of selective ligands for biological targets. While this specific application is in medicinal chemistry, the principles of ligand design are transferable to the development of catalysts for synthetic transformations. The ability to systematically modify the steric and electronic properties of the ligand through functionalization at the C7-position makes this compound an attractive starting point for the design of new ligands for a variety of metal-mediated processes.

Chelating Properties of Quinolinedione Systems

The ability of a molecule to bind metal ions, known as chelation, is a critical function in various biological and chemical processes. The quinoline ring system, particularly when substituted with hydroxyl or carbonyl groups, often exhibits significant metal-chelating properties. While direct studies on the chelating abilities of this compound are not extensively documented, the behavior of analogous compounds, such as 8-hydroxyquinolines, provides a strong basis for understanding its potential.

8-Hydroxyquinoline (B1678124) is a well-established chelating agent, capable of forming stable complexes with a variety of divalent and trivalent metal ions. dovepress.comnih.govelsevierpure.com This chelating ability is fundamental to many of its biological activities. dovepress.comnih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a "bite" that coordinates with a metal ion. In the case of quinoline-2,4(1H,3H)-diones, the two carbonyl groups at positions 2 and 4, along with the nitrogen atom at position 1, create a potential tridentate or bidentate chelation site.

The presence of a bromine atom at the 7-position can influence the electronic properties of the quinoline ring system through inductive and resonance effects. This, in turn, can modulate the acidity of the N-H proton and the electron density on the carbonyl oxygens, thereby affecting the stability and selectivity of metal complexes. For instance, substitutions on the 8-hydroxyquinoline ring have been shown to significantly alter their metal-binding constants and lipophilicity. nih.govresearchgate.net It is conceivable that the bromo substituent in this compound could enhance its affinity for specific metal ions, a property that could be exploited in the design of sensors or metal-sequestering agents.

Table 1: Comparison of Relevant Quinolines and their Properties

Compound NameKey Structural FeaturesKnown PropertiesPotential Role of this compound
8-HydroxyquinolineQuinoline with hydroxyl at C8Potent metal chelator, antineurodegenerative, anticancer activities. dovepress.comnih.govelsevierpure.comThe dione (B5365651) functionality offers an alternative chelation site compared to the hydroxyl group.
Clioquinol5-Chloro-7-iodo-8-hydroxyquinolineTransports metal ions like copper and zinc. nih.govThe bromo-substitution may influence metal ion selectivity and transport properties.
This compoundQuinoline with dione at C2, C4 and bromo at C7A marine-derived natural product. targetmol.comPotential for unique metal chelation due to the dione and bromo-substituent combination.

Fragment-Based Approaches in Chemical Probe Development

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown or linked together to create more potent molecules.

The structure of this compound makes it an intriguing candidate for use as a chemical fragment. It possesses key features desirable in a fragment library: a rigid scaffold, defined three-dimensional shape, and functional groups (carbonyls, N-H, and the bromine atom) that can participate in various non-covalent interactions such as hydrogen bonding and halogen bonding. The molecular weight of this compound is 241.04 g/mol , which falls within the typical range for fragments. chemscene.com

The concept of using natural product fragments for generating novel bioactive compounds is gaining traction. nih.gov These fragments often possess inherent biological relevance and structural complexity. This compound, being a marine-derived natural product, fits this profile. targetmol.com Its quinolinedione core could serve as a starting point for elaborating more complex molecules. For example, the bromine atom at the 7-position is a versatile handle for chemical modification through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold.

In the context of chemical probe development, a fragment like this compound could be screened against a panel of protein targets. Hits from such a screen would provide valuable starting points for designing selective probes to study protein function. The development of quinazolinone derivatives as inhibitors of human acrosin through fragment-based design illustrates the potential of such heterocyclic scaffolds in this field. nih.gov The quinazolinone inhibitors were found to interact with their target primarily through hydrogen bonding and hydrophobic interactions, interactions that the this compound scaffold is also well-equipped to make.

Conclusion and Future Research Directions for 7 Bromoquinoline 2,4 1h,3h Dione

Summary of Current Understanding and Key Achievements

The core structure of quinoline-2,4(1H,3H)-dione is recognized as a valuable scaffold in the development of therapeutic agents. Research has shown that substitutions on the quinoline (B57606) ring system can significantly influence the compound's biological profile. For instance, different substitutions at the C5, C6, C7, or C8 positions of the quinoline-2,4(1H,3H)-dione scaffold have been shown to result in compounds with either agonist or antagonist activities at the cannabinoid type 2 receptor (CB2R). acs.orgnih.gov Specifically, C6- or C7-substituted analogs have been identified as CB2R antagonists. acs.orgnih.gov This highlights the critical role of the position of the substituent in determining the pharmacological outcome.

The quinoline-2,4-dione unit is a recurring motif in numerous natural products and synthetic compounds that exhibit a wide array of bioactivities. researchgate.net This foundational knowledge underscores the importance of exploring specific derivatives like 7-Bromoquinoline-2,4(1H,3H)-dione. While extensive research on the broader class of quinoline-2,4-diones exists, the specific achievements related to the 7-bromo derivative are still an evolving area of study. The key achievement lies in the initial identification of this structural class as a "privileged scaffold," suggesting its potential for interacting with various biological targets.

Identification of Promising Avenues for Synthetic Development

The synthesis of quinoline-2,4-diones is a well-established field, with various methods being developed to access this important heterocyclic core. A notable approach involves a methyl triflate (TfOMe)-promoted intramolecular Houben-Hoesch reaction of α,α-dialkyl substituted cyanoacetanilides. researchgate.net This method is attractive due to its broad substrate scope, simple operational requirements, and mild reaction conditions. researchgate.net

Future synthetic development for this compound could focus on refining existing methods to improve yield, purity, and cost-effectiveness. Furthermore, the development of novel synthetic routes that allow for greater control over the introduction of the bromine atom at the 7-position is a promising avenue. This could involve exploring new catalytic systems or starting materials. The development of more efficient and regioselective synthetic strategies will be crucial for making this compound and its derivatives more accessible for further investigation.

Emerging Trends in Computational and Experimental Investigation

The integration of computational and experimental techniques is a powerful strategy in modern drug discovery. For the broader class of quinoline-2,4-diones, computational methods such as molecular docking simulations and 3D-QSAR models have been employed to predict interaction modes with biological targets like the CB2R. acs.orgnih.gov These computational studies provide valuable insights that can guide the design and modification of new analogs with improved potency and selectivity. acs.orgnih.gov

For this compound, future research will likely see an increased use of these computational tools to predict its binding affinity and interaction with a range of biological targets. This in-silico screening can help prioritize experimental studies and identify potential therapeutic applications. Experimentally, high-throughput screening of this compound against various enzyme and receptor panels could uncover novel biological activities. Advanced spectroscopic and crystallographic techniques will also be essential for elucidating the precise molecular structure and intermolecular interactions of this compound.

Potential for Novel Applications in Interdisciplinary Research

The inherent biological potential of the quinoline-2,4-dione scaffold suggests that this compound could find applications in various interdisciplinary research areas. Given that substituted quinoline-2,4-diones have shown activity as cannabinoid receptor modulators, there is potential for developing 7-bromo analogs as tools for studying the endocannabinoid system or as leads for therapeutics targeting inflammatory diseases. acs.orgnih.gov

Furthermore, the quinoline core is a feature of many antibacterial agents. While research has focused on other substituted quinoline derivatives, the exploration of this compound and its derivatives as potential antibacterial agents presents a compelling avenue for future investigation. The unique electronic properties conferred by the bromine atom could lead to novel mechanisms of action or improved activity against resistant bacterial strains. The versatility of the quinoline-2,4-dione scaffold, combined with the specific properties of the 7-bromo substitution, positions this compound as a promising candidate for discovery and development in diverse fields of chemical biology and medicinal chemistry.

Q & A

Q. Advanced

  • DFT calculations : Gaussian or ORCA software models electronic structures and predicts UV-Vis spectra.
  • Molecular docking : AutoDock Vina assesses binding affinities for pharmacological studies.
  • Solubility prediction : COSMO-RS simulates solubility in various solvents .
    Integration with experimental data (e.g., HPLC retention times) validates computational accuracy .

How does the stability of this compound vary under different storage conditions?

Basic
The compound is light-sensitive and prone to hydrolysis. Recommended storage:

  • Temperature : -20°C in amber vials to prevent photodegradation.
  • Humidity control : Desiccants (e.g., silica gel) mitigate moisture-induced decomposition.
  • Solvent choice : Stable in DMSO or dry DMF for >6 months .

What strategies are used to evaluate the biological activity of this compound derivatives?

Q. Advanced

  • In vitro assays : Enzyme inhibition studies (e.g., kinase assays) quantify IC50_{50} values.
  • Cell-based models : Cytotoxicity screening (MTT assay) identifies therapeutic windows.
  • Metabolic stability : Liver microsome studies assess pharmacokinetic profiles.
  • SAR analysis : Modifying substituents (e.g., alkylsulfanyl groups) enhances bioactivity .

How can green chemistry principles be applied to the synthesis of this compound?

Q. Advanced

  • Solvent substitution : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether).
  • Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce heavy metal waste.
  • Microwave-assisted synthesis : Shortens reaction times and improves energy efficiency .
    Life-cycle assessment (LCA) tools evaluate the environmental footprint of synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.